molecular formula C12H19NO2 B13061998 2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol

2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B13061998
M. Wt: 209.28 g/mol
InChI Key: FANDNVASGOAEDY-UHFFFAOYSA-N
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Description

2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO2 It is a derivative of propanol and contains an ethoxyphenyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-ethoxybenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the reductive amination of 2-ethoxybenzaldehyde with 2-amino-1-propanol in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can enhance the compound’s binding affinity to these targets, while the amino-propanol backbone can facilitate its incorporation into biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the ethoxyphenyl group.

    2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol: Contains a methoxy group instead of an ethoxy group.

    2-{[(2-Hydroxyphenyl)methyl]amino}propan-1-ol: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, binding affinity, and overall effectiveness in various applications compared to its similar compounds .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)8-13-10(2)9-14/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

FANDNVASGOAEDY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(C)CO

Origin of Product

United States

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